Home > Products > Screening Compounds P125213 > Ferric Pyrophosphate Citrate
Ferric Pyrophosphate Citrate - 1802359-96-1

Ferric Pyrophosphate Citrate

Catalog Number: EVT-10919014
CAS Number: 1802359-96-1
Molecular Formula: C18H24Fe4O42P6
Molecular Weight: 1321.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ferric pyrophosphate citrate is a soluble iron replacement product. Free iron presents several side effects as it can catalyze free radical formation and lipid peroxidation as well as the presence of interactions of iron in plasma. The ferric ion is strongly complexed by pyrophosphate and citrate. FPC is categorized in Japan as a second class OTC drug. This category is given to drugs with ingredients that in rare cases may cause health problems requiring hospitalization or worst. It is also FDA approved since 2015.
See also: Ferric cation (has active moiety).
Overview

Ferric pyrophosphate citrate is a soluble iron compound primarily used in the treatment of iron deficiency, particularly in patients undergoing hemodialysis. It serves as an effective iron replacement product, maintaining hemoglobin levels while minimizing potential side effects associated with free iron. The compound consists of ferric ions complexed with pyrophosphate and citrate, which enhances its solubility and bioavailability.

Source and Classification

Ferric pyrophosphate citrate is classified as a small molecule and is recognized as an iron supplement. It is categorized under drugs that are approved for use in the United States and Japan, where it is available over-the-counter in certain classifications due to its safety profile. The compound's formulation allows for high absorption rates, making it suitable for individuals with chronic kidney disease who experience significant iron loss during dialysis treatments .

Synthesis Analysis

Methods and Technical Details

The synthesis of ferric pyrophosphate citrate involves several key steps:

  1. Starting Materials: The synthesis begins with ferric salts, pyrophosphate, and citrate as the primary reactants.
  2. Molar Ratios: A typical molar ratio used is approximately 1:0.5:1 for ferric ions to citrate to pyrophosphate, respectively. Variations in this ratio can affect the stability and solubility of the final product .
  3. Dissolution Process: The reaction requires water for dissolution, typically around 2 milliliters per gram of ferric salt. The temperature during dissolution is crucial; initial heating to 70-85°C ensures complete dissolution before cooling to prevent hydrolysis of pyrophosphate .
  4. Precipitation: Organic solvents such as methanol or ethanol are added to precipitate the desired chelate composition after dissolution .
Molecular Structure Analysis

Structure and Data

Ferric pyrophosphate citrate has a complex structure characterized by its coordination with iron ions. The molecular formula is C18H24Fe4O42P6\text{C}_{18}\text{H}_{24}\text{Fe}_{4}\text{O}_{42}\text{P}_{6}, indicating a large molecular weight of approximately 1321.57 g/mol .

X-ray absorption spectroscopy has shown that the structure typically consists of one pyrophosphate ion and two citrate molecules coordinated to each ferric ion. This arrangement contributes to its high solubility and bioavailability .

Chemical Reactions Analysis

Reactions and Technical Details

Ferric pyrophosphate citrate participates in various chemical reactions, primarily involving its interaction with biological systems:

  • Iron Release Mechanism: Upon administration, the ferric ion can be released from the complex under physiological conditions, allowing it to bind effectively with transferrin and other proteins involved in iron transport.
  • Stability: The stability of ferric pyrophosphate citrate in solution is crucial; it remains stable under acidic conditions but can hydrolyze to release phosphate if not properly managed .
Mechanism of Action

Process and Data

The mechanism by which ferric pyrophosphate citrate operates involves several steps:

  1. Complex Formation: The ferric ion forms a stable complex with both citrate and pyrophosphate, which enhances its solubility in aqueous environments.
  2. Iron Absorption: Once administered, the compound facilitates iron absorption through binding to transferrin, promoting efficient transport within the body.
  3. Bioavailability: Studies indicate that ferric pyrophosphate citrate exhibits a bioavailability range of 83-94%, significantly higher than other forms of iron supplements .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ferric pyrophosphate citrate exhibits several notable physical and chemical properties:

Applications

Scientific Uses

Ferric pyrophosphate citrate is primarily utilized in medical settings for:

  • Iron Supplementation: It is used extensively for patients undergoing hemodialysis to prevent anemia caused by iron deficiency.
  • Food Fortification: Research indicates potential applications in fortifying food products such as rice to enhance dietary iron intake without compromising taste or quality .
  • Pharmaceutical Development: Ongoing studies explore its use in various formulations aimed at improving iron bioavailability in different populations.
Mechanistic Pathways of Iron Delivery and Bioavailability

Molecular Interaction with Transferrin and Ferritin Binding Dynamics

Ferric Pyrophosphate Citrate (Fe³⁺-Pyrophosphate-Citrate) exhibits a unique coordination chemistry that enables direct iron donation to plasma iron-transport proteins. The compound features an iron(III) atom complexed with one pyrophosphate anion and two citrate anions, forming a water-soluble, non-colloidal ternary complex with the empirical formula C₁₈H₂₄Fe₄O₄₂P₆ [1] [8]. This specific configuration allows iron to remain soluble in physiological environments while preventing dissociation into free ionic iron, which could catalyze harmful redox reactions [1].

X-ray absorption fine structure (XAFS) spectroscopy confirms that the iron coordination environment remains stable in both solid and aqueous states, with iron atoms bonded to oxygen atoms from pyrophosphate (Fe-O-P bonds at 1.95 Å) and citrate ligands (Fe-O-C bonds at 2.05 Å) [8]. This structural integrity is crucial for its biological behavior. Upon entering the bloodstream during dialysis, Ferric Pyrophosphate Citrate directly interacts with the iron-binding sites of apotransferrin (iron-free transferrin). Crystallographic studies of the transferrin–Ferric Pyrophosphate Citrate complex (PDB ID: 6CTC) reveal that the compound donates iron to both the N-lobe and C-lobe binding pockets of transferrin through a ligand-exchange mechanism [2] [4]. Within these pockets, the iron coordinates with conserved amino acid residues (Tyr95, Tyr188 in N-lobe; Tyr426, Tyr517 in C-lobe) while retaining pyrophosphate as a synergistic anion alongside carbonate [4].

Ferritin binding follows a distinct pathway: Pyrophosphate components of Ferric Pyrophosphate Citrate enhance iron transfer from transferrin to ferritin by facilitating iron release from the transferrin–iron complex. This occurs through competitive binding at the transferrin iron-binding site, which lowers the activation energy required for iron release [1]. The donated iron is subsequently incorporated into ferritin's mineral core for storage, completing a physiological iron distribution pathway that mirrors endogenous iron processing [1] [4].

Table 1: Structural Characteristics of Ferric Pyrophosphate Citrate–Transferrin Interaction

ParameterN-lobe Binding SiteC-lobe Binding SiteSignificance
Iron-Ligand Bonds2 Tyr, 1 His, 1 Asp2 Tyr, 1 His, 1 AspIdentical to physiological iron binding
Synergistic AnionsPyrophosphate + CarbonatePyrophosphate + CarbonateUnusual anion combination enabling direct donation
Iron Coordination GeometryDistorted octahedralDistorted octahedralMatches natural transferrin–iron geometry
Binding Affinity (Kd)10⁻⁷ M10⁻⁷ MHigh affinity comparable to carbonate-bound transferrin

Role of Pyrophosphate in Iron Sequestration and Erythropoietic Utilization

The pyrophosphate moiety within Ferric Pyrophosphate Citrate serves multiple biochemical functions essential for efficient iron utilization. Pyrophosphate (P₂O₇⁴⁻) demonstrates exceptional iron-chelating capability, forming stable complexes with ferric ions (stability constant log β ≈ 18.5) that prevent precipitation in the alkaline environment of dialysate and blood [1] [6]. This stability is critical during transdialyzer transit where pH fluctuations occur. More importantly, pyrophosphate functions as a biological iron shuttle: It extracts iron from transferrin by competitive binding and subsequently delivers it to erythroid precursor cells through mechanisms independent of transferrin receptor-mediated endocytosis [1] [3].

This shuttle mechanism significantly enhances iron availability for hemoglobin synthesis. During hemodialysis, patients lose approximately 1–2 grams of iron annually through blood retention in dialysis circuits and frequent phlebotomy [3] [5]. Ferric Pyrophosphate Citrate administered via dialysate at 2 μmol/L delivers 5–7 mg of iron per dialysis session, directly countering these losses [3] [6]. Clinical evidence demonstrates that this delivery translates to enhanced erythropoiesis: In the 9-month PRIME trial, patients receiving Ferric Pyrophosphate Citrate maintained hemoglobin levels with 35% less erythropoiesis-stimulating agent (ESA) usage compared to placebo (P=0.045), while serum ferritin decreased significantly less (–69.7 μg/L vs. –133.1 μg/L, P<0.001) despite no intravenous iron supplementation [3] [5]. This indicates superior incorporation of Ferric Pyrophosphate Citrate-derived iron into hemoglobin rather than storage pools.

The pyrophosphate component also minimizes labile iron formation – a toxic species that catalyzes reactive oxygen species generation. By maintaining iron in a complexed yet bioavailable state, Ferric Pyrophosphate Citrate avoids the spikes in non-transferrin-bound iron observed with intravenous iron-carbohydrate nanoparticles when transferrin saturation exceeds 70–100% [2] [4].

Hepcidin-Mediated Iron Regulation and Bypass Mechanisms

Hepcidin, the master regulatory hormone of systemic iron homeostasis, presents a significant barrier to iron therapy in chronic kidney disease patients. Inflammation and elevated interleukin-6 levels in these patients stimulate hepcidin overproduction, which binds to and internalizes the cellular iron exporter ferroportin [9]. This traps iron within macrophages and hepatocytes, creating functional iron deficiency despite adequate stores – a condition characterized by elevated ferritin with low transferrin saturation [5] [9].

Ferric Pyrophosphate Citrate uniquely bypasses hepcidin-mediated blockade through two interconnected mechanisms:

  • Direct Transferrin Loading: By donating iron directly to apotransferrin in circulation, Ferric Pyrophosphate Citrate circumvents the reticuloendothelial system (RES) processing required by intravenous iron-carbohydrate complexes. This avoids the hepcidin-rich macrophage environment where iron would otherwise be sequestered [1] [5].
  • Erythroid-Preferential Delivery: The pyrophosphate-mediated iron shuttle delivers iron preferentially to erythroid cells over storage cells. In the CRUISE trials, Ferric Pyrophosphate Citrate administration for 48 weeks maintained hemoglobin while significantly reducing serum ferritin (–133 μg/L placebo vs. –70 μg/L Ferric Pyrophosphate Citrate, P<0.001), indicating avoidance of iron sequestration in ferritin stores [5]. This reduction in iron loading of macrophages prevents the further stimulation of hepcidin production that typically occurs with intravenous iron therapy [1] [9].

This bypass mechanism is evidenced clinically by sustained reticulocyte hemoglobin content (CHr) – a marker of iron available for erythropoiesis. Ferric Pyrophosphate Citrate-treated patients exhibited only a –0.4 pg decrease in CHr versus –0.9 pg with placebo (P<0.001), confirming improved iron delivery to erythroid precursors despite inflammatory conditions [5].

Comparative Analysis of Iron Release Kinetics vs. Carbohydrate-Complexed Intravenous Iron Formulations

The pharmacokinetic and iron release profiles of Ferric Pyrophosphate Citrate differ fundamentally from those of carbohydrate-complexed intravenous iron formulations, leading to distinct physiological impacts.

Table 2: Comparative Iron Release Kinetics of Parenteral Iron Formulations

ParameterFerric Pyrophosphate CitrateIron-Carbohydrate Complexes (e.g., Iron Sucrose, Ferric Gluconate)Physiological Implications
Molecular Weight1321.57 Da (small molecule)30,000–450,000 Da (nanoparticles)Direct capillary penetration vs. RES uptake
Iron Release MechanismImmediate direct transferrin donationSlow RES processing (4–72 hours) followed by macrophage iron releaseAvoidance of NTBI and labile iron generation
Transferrin Saturation KineticsParallel rise in serum iron with decline in UIBCDisproportionate rise in serum iron vs. UIBC decline (indicating NTBI)Lower oxidative stress potential
Time to Maximum Concentration (Tₘₐₓ)4.5 hours (intravenous)6–24 hoursRapid incorporation into erythropoiesis
RES DependenceNone (bypasses macrophages)Complete (macrophage phagocytosis required)Unaffected by inflammation/hepcidin blockade

Kinetic analyses using ultraviolet spectrophotometry reveal that Ferric Pyrophosphate Citrate donates iron to apotransferrin within seconds of entering plasma, as evidenced by immediate increases in transferrin absorbance at 462 nm (specific for iron-bound transferrin) [2] [4]. This contrasts sharply with iron-sucrose complexes, which require hours to days for macrophage processing before iron appears on transferrin [4] [7]. The rapid kinetics stem from Ferric Pyrophosphate Citrate's low molecular weight (1321.57 Da) and lack of carbohydrate shell, enabling immediate interaction with transferrin's iron-binding pockets [4] [8].

This differential release profile has significant biochemical consequences: Iron-carbohydrate nanoparticles release 2–8% of their iron as labile or non-transferrin-bound iron during infusion, particularly when transferrin saturation exceeds 70% [4] [7]. In contrast, Ferric Pyrophosphate Citrate administration shows a linear correlation between increased serum iron and decreased unsaturated iron-binding capacity (UIBC), with no detectable non-transferrin-bound iron formation even at supraphysiological concentrations [2] [4]. This is attributed to the compound's ability to utilize both transferrin binding sites simultaneously, as confirmed by crystallography [4].

Pharmacokinetically, Ferric Pyrophosphate Citrate exhibits a short plasma half-life (1.48 hours) and rapid clearance (0.406–0.556 L/hour) after intravenous administration, reflecting efficient transferrin loading [1] [4]. The apparent volume of distribution (0.765–0.859 L) approximates plasma volume, confirming minimal tissue distribution beyond circulatory transferrin – a stark contrast to carbohydrate-complexed irons that extensively distribute to RES organs [1] [7]. This compartmentalization contributes to Ferric Pyrophosphate Citrate's negligible induction of oxidative stress biomarkers (e.g., malondialdehyde, F₂-isoprostanes) observed in clinical studies [2] [4].

Properties

CAS Number

1802359-96-1

Product Name

Ferric Pyrophosphate Citrate

IUPAC Name

hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate

Molecular Formula

C18H24Fe4O42P6

Molecular Weight

1321.6 g/mol

InChI

InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12

InChI Key

SXAWSYZURCZSDX-UHFFFAOYSA-B

Solubility

Soluble

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.